molecular formula C7H8BrN3 B2830264 2-Amino-5-bromobenzenecarboximidamide CAS No. 1260751-95-8

2-Amino-5-bromobenzenecarboximidamide

Cat. No.: B2830264
CAS No.: 1260751-95-8
M. Wt: 214.066
InChI Key: MZCKACPWIMXCNW-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzenecarboximidamide is a brominated aromatic compound featuring an aminobenzene backbone substituted with a bromine atom at the 5-position and a carboximidamide group (-C(=NH)NH₂) at the benzenecarboximidamide position. The bromine atom enhances molecular weight and may influence electronic properties, while the carboximidamide group could enable hydrogen bonding or coordination with biological targets .

Properties

IUPAC Name

2-amino-5-bromobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCKACPWIMXCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromobenzenecarboximidamide typically involves the reaction of 2-Amino-5-bromobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a solvent such as toluene, and the reaction is often carried out in the presence of a base like sodium hydroxide. The reaction mixture is heated to facilitate the conversion of the nitrile group to the carboximidamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromobenzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The carboximidamide group can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-5-bromobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzenecarboximidamide involves its interaction with specific molecular targets. The amino and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs like 2-Amino-5-methylbenzamide. Bromine’s electron-withdrawing nature may also enhance electrophilic reactivity . The carboximidamide group (-C(=NH)NH₂) distinguishes it from analogs with aldehyde (-CHO) or amide (-CONH₂) groups. This moiety’s basicity and ability to form hydrogen bonds could make it more suitable for targeting enzymes or metal ions in biological systems compared to 2-Amino-5-bromobenzaldehyde .

Molecular Weight and Solubility: The higher molecular weight of this compound (229.06 g/mol) compared to 2-Amino-5-bromopyrazine (174.00 g/mol) suggests differences in solubility and bioavailability. Brominated aromatics generally exhibit lower aqueous solubility, which may necessitate formulation adjustments for pharmacological use .

However, this group’s nucleophilicity could facilitate covalent bonding with biological targets, a property less pronounced in aldehyde-containing analogs .

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